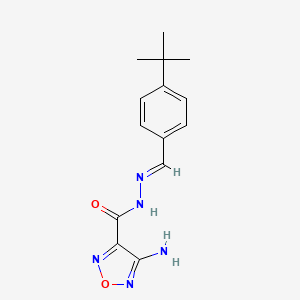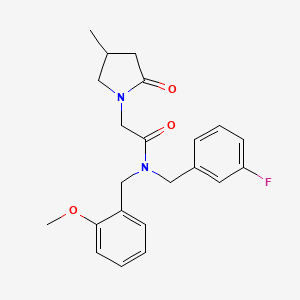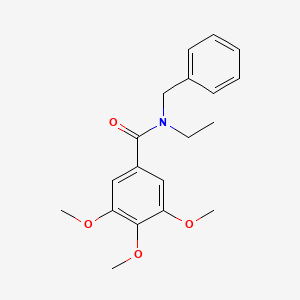![molecular formula C22H23N3O3 B5610120 N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)isonicotinamide](/img/structure/B5610120.png)
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)isonicotinamide often involves palladium-catalysed cyclisation reactions. For example, a synthesis pathway for a similar heterocycle, 5-methylfuro[3,2-c]quinolin-4(5H)-one, utilized palladium oxide with potassium acetate in N,N-dimethylacetamide, optimizing the yield through varying catalysts, bases, and solvents (Lindahl et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family, including those incorporating quinoline and furan rings, is often elucidated using techniques such as NMR spectroscopy and X-ray crystallography. These methods have facilitated the characterization of complex structures and the understanding of their tautomeric forms, as observed in related studies on hydroxyquinolones and their derivatives (Ukrainets et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of similar compounds is explored through various reactions, including electrophilic substitution, dehydrocondensation, and cyclization processes. These reactions often result in the formation of new heterocyclic compounds with potential biological activity, such as the synthesis and characterization of N-methyl-N-(2-triorganylsiloxyethyl)-1,2,3,4-tetrahydro(iso)quinolinium iodides, highlighting their cytotoxicity and antibacterial action (Zablotskaya et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under various conditions. Research on similar quinoline derivatives has detailed their crystallization in specific space groups, providing insights into their stability and interactions (Zeng et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles or electrophiles, stability under different conditions, and potential for forming complexes with metals, are essential aspects of these compounds. Studies on the synthesis, crystal structure, and biological activity of quinoline derivatives have contributed valuable information on their binding affinities and interaction patterns (Rad et al., 2016).
作用机制
The mechanism of action of this compound is not available in the search results . For a detailed understanding of the mechanism of action, it would be necessary to refer to specific scientific literature or databases that provide detailed information on how such compounds interact with biological systems.
安全和危害
The safety and hazards associated with this compound are not available in the search results . For a comprehensive understanding of the safety and hazards, it would be necessary to refer to specific scientific literature or databases that provide detailed information on the toxicity, handling precautions, and disposal methods for such compounds.
未来方向
The future directions or potential applications of this compound are not available in the search results . For a comprehensive understanding of the future directions, it would be necessary to refer to specific scientific literature or databases that provide detailed information on the potential applications and ongoing research involving such compounds.
属性
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-4-2-5-17-12-18(21(26)24-20(15)17)13-25(14-19-6-3-11-28-19)22(27)16-7-9-23-10-8-16/h2,4-5,7-10,12,19H,3,6,11,13-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVKDAMWBHOWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC3CCCO3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-(3aS,6aS)-1-[(2'-methyl-2-biphenylyl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5610046.png)

![4-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5610080.png)

![N-[3-(1H-imidazol-1-yl)propyl]-9H-xanthene-9-carboxamide](/img/structure/B5610087.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5610088.png)
![2-chloro-3-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5610091.png)
![7-[3-(benzylthio)propanoyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5610092.png)
amino]carbonyl}benzenesulfonamide](/img/structure/B5610102.png)

![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5610133.png)
![methyl 3-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5610137.png)
![N,2-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-1-benzofuran-5-carboxamide](/img/structure/B5610151.png)
![4-[(4-methoxyphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5610167.png)